4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine
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Overview
Description
4-Ethyl-N-(pentan-3-yl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N and a molecular weight of 197.37 g/mol . It is a cyclohexane derivative with an ethyl group at the 4-position and a pentan-3-yl group attached to the nitrogen atom. This compound is used as a building block in various chemical syntheses and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(pentan-3-yl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethyl and pentan-3-yl groups.
Alkylation: Cyclohexanone is first alkylated with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcyclohexanone.
Reductive Amination: The 4-ethylcyclohexanone is then subjected to reductive amination with pentan-3-amine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-(pentan-3-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the pentan-3-yl group can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Aryl halides, Base (e.g., NaOH)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethyl-N-(pentan-3-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-(pentan-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine: Similar structure with an alkyne group instead of an alkane.
4-Ethyl-N-(pentan-3-yl)cyclohexan-1-amine: Variants with different alkyl or aryl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific combination of ethyl and pentan-3-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
4-ethyl-N-pentan-3-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-11-7-9-13(10-8-11)14-12(5-2)6-3/h11-14H,4-10H2,1-3H3 |
InChI Key |
LTEXBNBPLHAAMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC(CC)CC |
Origin of Product |
United States |
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